(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple chiral centers and functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol typically involves several steps, including the formation of the azulen-1-ol core and the introduction of the hydroxypropan-2-yl and methylidene groups. Common synthetic routes may include:
Step 1: Formation of the azulen-1-ol core through cyclization reactions.
Step 2: Introduction of the hydroxypropan-2-yl group via hydroxylation reactions.
Step 3: Addition of the methylidene group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the methylidene group to a methyl group.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alkane.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Researchers may investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound could be explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs.
Industry
In industry, the compound may be used in the production of specialty chemicals, fragrances, or other high-value products.
Mechanism of Action
The mechanism of action of (1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Specific signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol: shares similarities with other azulen-1-ol derivatives.
Other Compounds: Compounds with similar functional groups or structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H24O2 |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1R,3aS,8aR)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol |
InChI |
InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3/t12-,13-,15-/m1/s1 |
InChI Key |
SYQJVLQILKBDAA-UMVBOHGHSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@H]1C=C(CCC2=C)C(C)(C)O)O |
Canonical SMILES |
CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.